molecular formula C6H11Cl2IO B13325869 1,4-Dichloro-2-ethoxy-3-iodobutane

1,4-Dichloro-2-ethoxy-3-iodobutane

Cat. No.: B13325869
M. Wt: 296.96 g/mol
InChI Key: VPNNYXYAFMKTTJ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-ethoxy-3-iodobutane is a halogenated organic compound with the molecular formula C6H11Cl2IO and a molecular weight of 296.96 g/mol . This compound is characterized by the presence of chlorine, iodine, and ethoxy groups attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,4-Dichloro-2-ethoxy-3-iodobutane involves multiple steps, typically starting with the halogenation of butane derivatives. The reaction conditions often include the use of halogenating agents such as chlorine and iodine in the presence of a suitable solvent. Industrial production methods may involve large-scale halogenation processes under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,4-Dichloro-2-ethoxy-3-iodobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes or other unsaturated compounds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1,4-Dichloro-2-ethoxy-3-iodobutane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-ethoxy-3-iodobutane involves its interaction with molecular targets through halogen bonding and other chemical interactions. The pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

1,4-Dichloro-2-ethoxy-3-iodobutane can be compared with other halogenated butane derivatives, such as:

  • 1,4-Dichloro-2-bromo-3-iodobutane
  • 1,4-Dichloro-2-ethoxy-3-bromobutane

These compounds share similar structural features but differ in their halogen substituents, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C6H11Cl2IO

Molecular Weight

296.96 g/mol

IUPAC Name

1,4-dichloro-2-ethoxy-3-iodobutane

InChI

InChI=1S/C6H11Cl2IO/c1-2-10-6(4-8)5(9)3-7/h5-6H,2-4H2,1H3

InChI Key

VPNNYXYAFMKTTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCl)C(CCl)I

Origin of Product

United States

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